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Compound of Interest

Compound Name: N-Octylamine hydrobromide

Cat. No.: B183432 Get Quote

The electrochemical degradation of metals, or corrosion, is a natural process that results in

significant material loss, structural failure, and operational downtime in industries ranging from

oil and gas to chemical processing and infrastructure. Acidic environments, often encountered

during industrial cleaning, pickling, and oil well acidizing, dramatically accelerate this process,

particularly for carbon steel.

Organic corrosion inhibitors are chemical compounds that, when added in small concentrations

to a corrosive environment, adsorb onto the metal surface to form a protective barrier. This film

impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions that

constitute the corrosion cell. Among the most effective organic inhibitors are cationic

surfactants, such as quaternary ammonium compounds and their amine salt precursors. N-
Octylamine hydrobromide (CH₃(CH₂)₇NH₃⁺Br⁻), also known as octylammonium bromide,

belongs to this class and is characterized by a positively charged ammonium headgroup and a

hydrophobic octyl tail.

N-Octylamine Hydrobromide: Physicochemical
Properties and Synthesis
N-Octylamine hydrobromide is the salt formed from the reaction of the primary amine, n-

octylamine, with hydrobromic acid.

Chemical Formula: C₈H₂₀BrN[1]
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Molecular Weight: 210.16 g/mol [1]

CAS Number: 14846-47-0[1]

Structure: It consists of a protonated primary amine cation ([CH₃(CH₂)₇NH₃]⁺) and a bromide

anion (Br⁻). The cation possesses a hydrophilic, positively charged head and an 8-carbon

hydrophobic tail.

Synthesis Protocol
A straightforward laboratory synthesis involves the acid-base reaction between n-octylamine

and hydrobromic acid.

Materials:

n-Octylamine

Hydrobromic acid (HBr), typically 48% aqueous solution

Diethyl ether or similar non-polar solvent

Magnetic stirrer and stir bar

Ice bath

Büchner funnel and filter paper

Step-by-Step Protocol:

Dissolve a known molar quantity of n-octylamine in a suitable volume of diethyl ether in a

flask.

Cool the flask in an ice bath to control the exothermic reaction.

While stirring vigorously, add an equimolar amount of hydrobromic acid dropwise to the

solution.

A white precipitate of N-Octylamine hydrobromide will form immediately.
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Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the product on the filter with cold diethyl ether to remove any unreacted starting

material.

Dry the purified N-Octylamine hydrobromide product in a vacuum oven at a low

temperature (e.g., 40-50 °C).

Mechanism of Corrosion Inhibition
The efficacy of N-Octylamine hydrobromide as a corrosion inhibitor in acidic media (e.g.,

HCl, H₂SO₄) is rooted in its ability to adsorb onto the metal surface and form a protective film.

The mechanism involves several steps, illustrated in the diagram below.
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Caption: Mechanism of inhibition by N-Octylamine hydrobromide.

Causality of the Mechanism:

Surface Charge: In hydrochloric or sulfuric acid, the surface of mild steel is typically

negatively charged due to the specific adsorption of anions (Cl⁻ or SO₄²⁻) from the acid.[2]
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Electrostatic Attraction (Physisorption): The protonated amine headgroup ([CH₃(CH₂)₇NH₃]⁺)

is electrostatically attracted to the negatively charged steel surface. This initial physical

adsorption is a rapid, reversible process.

Hydrophobic Film Formation: Once adsorbed, the hydrophobic octyl tails orient themselves

away from the aqueous solution, creating a dense, non-polar barrier film on the metal

surface. This film displaces water molecules and aggressive ions, physically blocking the

active sites required for corrosion.[3]

Synergistic Effect of Bromide: The bromide ions (Br⁻) can also participate in the inhibition

process. They can co-adsorb with the cationic headgroup, further stabilizing the protective

layer and enhancing the inhibition efficiency. This phenomenon, known as a synergistic

effect, is well-documented for halide ions in combination with quaternary ammonium salts.[2]

[4]

Performance Evaluation: Methodologies and
Expected Results
A multi-faceted approach is required to validate the performance of a corrosion inhibitor. This

involves electrochemical techniques to measure corrosion rates, surface analysis to visualize

the protective film, and thermodynamic studies to understand the adsorption process.

Electrochemical Measurements
Electrochemical tests are rapid and provide quantitative data on corrosion kinetics. They are

typically performed in a three-electrode glass cell containing the corrosive solution, with a mild

steel sample as the working electrode (WE), a platinum or graphite rod as the counter

electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode

(RE).

This technique measures the current response of the working electrode as its potential is

scanned away from the open-circuit potential (OCP). The resulting Tafel plot provides key

corrosion parameters.[5]

Step-by-Step Protocol:
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Prepare mild steel coupons (e.g., 1x1 cm) by polishing with successively finer grades of SiC

paper (e.g., up to 1200 grit), followed by rinsing with deionized water and acetone, and

drying.

Assemble the three-electrode cell with the steel coupon as the working electrode. Expose a

fixed surface area (e.g., 1 cm²).

Fill the cell with the corrosive medium (e.g., 1 M HCl) without the inhibitor (the "blank"

solution).

Allow the system to stabilize by immersing the electrode for 30-60 minutes until a steady

OCP is reached.

Perform the potentiodynamic scan, typically from -250 mV to +250 mV versus OCP, at a slow

scan rate (e.g., 1 mV/s).[5]

Repeat steps 3-5 with different concentrations of N-Octylamine hydrobromide added to the

corrosive solution.

Analyze the resulting Tafel plots to extract the corrosion potential (E_corr), corrosion current

density (i_corr), and Tafel slopes (βa, βc).

Data Interpretation and Presentation: The inhibition efficiency (IE%) is calculated from the

corrosion current densities with and without the inhibitor: IE% = [ (i_corr_blank - i_corr_inh) /

i_corr_blank ] × 100

The nature of the inhibitor (anodic, cathodic, or mixed-type) is determined by the shift in E_corr.

A shift of less than 85 mV indicates a mixed-type inhibitor, meaning it suppresses both anodic

and cathodic reactions.[6] Alkylammonium salts typically act as mixed-type inhibitors.[3][7]

Table 1: Exemplar Potentiodynamic Polarization Data for an Alkylammonium Bromide Inhibitor

(CTABr) on Mild Steel in Acidic Medium[2][7]
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Inhibitor
Conc. (M)

E_corr (mV
vs. SCE)

i_corr
(μA/cm²)

βa (mV/dec) βc (mV/dec) IE (%)

Blank -480 1150 75 125 -

1x10⁻⁵ -495 120 80 130 89.6

5x10⁻⁵ -505 75 82 135 93.5

1x10⁻⁴ -510 45 85 138 96.1

| 5x10⁻⁴ | -512 | 28 | 88 | 140 | 97.6 |

EIS is a non-destructive technique that provides detailed information about the inhibitor film's

properties and the corrosion mechanism. It involves applying a small AC potential signal over a

range of frequencies and measuring the impedance response.[8]

Step-by-Step Protocol:

Use the same cell setup and electrode preparation as for PDP.

Immerse the electrode and allow the OCP to stabilize.

Perform the EIS measurement at the OCP, applying a small amplitude AC voltage (e.g., 10

mV) over a frequency range from 100 kHz down to 10 mHz.[9]

Record the data for the blank solution and for various inhibitor concentrations.

Analyze the resulting Nyquist plots by fitting them to an appropriate equivalent electrical

circuit (EEC).

Data Interpretation and Presentation: A typical Nyquist plot for an uninhibited steel surface

shows a single depressed semicircle, representing the charge transfer process. In the

presence of an effective inhibitor, the diameter of this semicircle increases significantly.[10] This

increase corresponds to a higher charge transfer resistance (R_ct), indicating slower corrosion.

The double-layer capacitance (C_dl) typically decreases as the inhibitor adsorbs and displaces

water molecules.
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The inhibition efficiency can also be calculated from the R_ct values: IE% = [ (R_ct_inh -

R_ct_blank) / R_ct_inh ] × 100

Table 2: Exemplar EIS Data for an Alkylammonium Bromide Inhibitor on Mild Steel in Acidic

Medium[7][10]

Inhibitor Conc. (M) R_ct (Ω·cm²) C_dl (μF/cm²) IE (%)

Blank 45 150 -

1x10⁻⁵ 420 45 89.3

5x10⁻⁵ 680 32 93.4

1x10⁻⁴ 1150 25 96.1

| 5x10⁻⁴ | 1850 | 20 | 97.6 |

Surface Analysis Techniques
Surface analysis provides direct visual and chemical evidence of the inhibitor's adsorption and

the formation of a protective film.

SEM provides high-magnification images of the steel surface morphology.

Step-by-Step Protocol:

Immerse polished mild steel coupons in the corrosive solution with (at an optimal

concentration) and without the inhibitor for a set period (e.g., 6-24 hours).

After immersion, carefully remove the coupons.

Gently rinse with a suitable solvent (e.g., HPLC-grade ethanol or acetone) to remove

residual acid and unbound inhibitor without disturbing the adsorbed film, then dry under a

stream of inert gas like nitrogen.[11]

Mount the samples on stubs and sputter-coat with a thin layer of gold or carbon if necessary

to improve conductivity.
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Acquire images of the surface at various magnifications.

Expected Results: The SEM image of the blank sample will show a rough, pitted, and severely

damaged surface characteristic of acid corrosion.[12] In contrast, the sample treated with N-
Octylamine hydrobromide is expected to exhibit a much smoother surface, indicating

effective protection from the corrosive attack.[13]

XPS is a surface-sensitive technique that provides information about the elemental composition

and chemical states of the atoms within the top few nanometers of the surface. It can confirm

the presence of the inhibitor on the surface.

Step-by-Step Protocol:

Prepare inhibited and uninhibited samples as described for SEM analysis, taking extreme

care to avoid surface contamination after removal from the solution.[11]

Immediately transfer the samples into the ultra-high vacuum (UHV) chamber of the XPS

instrument.

Acquire a survey scan to identify all elements present on the surface.

Acquire high-resolution scans for key elements: Fe 2p, O 1s, C 1s, and importantly, N 1s and

Br 3d.

Expected Results: The survey scan of the inhibited surface should show peaks for Nitrogen (N

1s) and Bromine (Br 3d), which would be absent on the blank sample, providing direct

evidence of inhibitor adsorption.[14] High-resolution scans can confirm the chemical state; for

example, the N 1s peak would correspond to the protonated amine group.

Adsorption Isotherm and Thermodynamic Studies
To understand the interaction between the inhibitor and the metal surface, it's crucial to

determine which adsorption isotherm model best fits the experimental data. The Langmuir

isotherm is commonly used for corrosion inhibitors and assumes monolayer adsorption on a

homogeneous surface.[3][7]

Methodology:
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The degree of surface coverage (θ) at each inhibitor concentration is calculated from the

inhibition efficiency data (θ = IE% / 100).

The Langmuir isotherm is described by the equation: C_inh / θ = 1/K_ads + C_inh

A plot of C_inh / θ versus C_inh should yield a straight line if the Langmuir model is

applicable. The adsorption equilibrium constant (K_ads) can be calculated from the intercept.

The standard Gibbs free energy of adsorption (ΔG°_ads) is then calculated using the

equation: ΔG°_ads = -RT ln(55.5 K_ads), where 55.5 is the molar concentration of water in

the solution.

Data Interpretation:

The value of ΔG°_ads provides insight into the adsorption mechanism. Values around -20

kJ/mol or less negative are indicative of physisorption (electrostatic interactions).[2]

Values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding).

Values between -20 and -40 kJ/mol indicate a mixed-mode adsorption involving both

physical and chemical interactions.[2]

Table 3: Exemplar Adsorption and Thermodynamic Parameters

Parameter Value Interpretation

Adsorption Isotherm Langmuir (R² > 0.99)
Monolayer adsorption on
the steel surface.

K_ads (L/mol) 1.8 x 10⁴
Strong interaction between

inhibitor and surface.

| ΔG°_ads (kJ/mol) | -34.5 | Mixed-mode adsorption (physisorption and chemisorption). |

Theoretical Insights from Quantum Chemistry
Quantum chemical calculations, typically using Density Functional Theory (DFT), are powerful

tools for correlating a molecule's electronic structure with its potential as a corrosion inhibitor.
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[15]

Key Parameters:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's

ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate

electrons to the vacant d-orbitals of iron, enhancing adsorption and inhibition efficiency.[15]

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's

ability to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of

the molecule, which often correlates with better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on

the metal surface.

Fraction of Electrons Transferred (ΔN): This value indicates the tendency of the inhibitor

molecule to donate electrons to the metal surface. A positive ΔN value suggests electron

donation.

For N-Octylamine hydrobromide, the protonated amine group would be the primary site for

interaction, and DFT calculations would likely show a high electron density around this group,

confirming its role as the adsorption center.

Comprehensive Experimental Workflow
The logical flow for evaluating N-Octylamine hydrobromide as a corrosion inhibitor is

summarized in the following diagram.

Caption: A comprehensive workflow for inhibitor evaluation.

Conclusion
N-Octylamine hydrobromide presents the characteristic structural features of an effective

cationic corrosion inhibitor for metals like mild steel in acidic media. Its mechanism is

predicated on adsorption via its hydrophilic ammonium headgroup onto the metal surface,

followed by the formation of a dense, protective hydrophobic barrier by its octyl tail. This action,
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potentially enhanced by the synergistic effect of the bromide anion, serves to block both anodic

and cathodic corrosion reactions. While this guide has drawn upon data from analogous

alkylammonium salts to illustrate expected outcomes, the detailed experimental protocols

provided for electrochemical analysis, surface characterization, and thermodynamic modeling

establish a robust framework for the specific evaluation of N-Octylamine hydrobromide.

Future research focusing specifically on this compound is warranted to quantify its performance

and optimize its application in industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b183432#n-octylamine-hydrobromide-as-a-corrosion-inhibitor
https://www.benchchem.com/product/b183432#n-octylamine-hydrobromide-as-a-corrosion-inhibitor
https://www.benchchem.com/product/b183432#n-octylamine-hydrobromide-as-a-corrosion-inhibitor
https://www.benchchem.com/product/b183432#n-octylamine-hydrobromide-as-a-corrosion-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b183432?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

